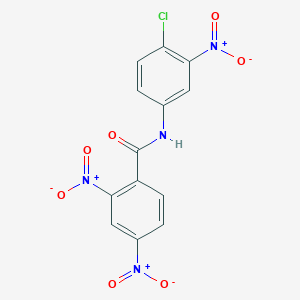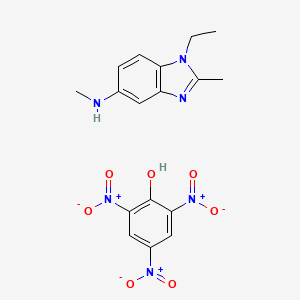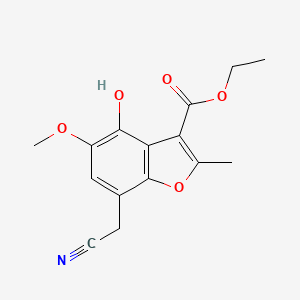
N-(4-chloro-3-nitrophenyl)-2,4-dinitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-3-nitrophenyl)-2,4-dinitrobenzamide, commonly known as 'NBD-Cl', is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a fluorescent probe that is widely used to study protein structure, function, and interactions. NBD-Cl is a yellow crystalline powder that is soluble in organic solvents and water.
作用機序
NBD-Cl is a fluorescent probe that works by covalently binding to proteins and peptides. The covalent binding occurs between the amine group of lysine residues and the carbonyl group of NBD-Cl. This binding results in the formation of a stable fluorescent adduct. The fluorescence of NBD-Cl is sensitive to changes in its environment, such as changes in pH, temperature, and polarity. This sensitivity makes NBD-Cl an excellent tool for studying protein structure, function, and interactions.
Biochemical and Physiological Effects
NBD-Cl is a relatively safe compound that does not have any known significant biochemical or physiological effects. It has been shown to be non-toxic to cells and animals at concentrations used in scientific research. However, it is essential to use NBD-Cl with caution and follow proper safety protocols when handling it.
実験室実験の利点と制限
The advantages of using NBD-Cl in scientific research include its high sensitivity, specificity, and versatility. It is a relatively easy compound to synthesize and purify, making it accessible to researchers. NBD-Cl is also compatible with a wide range of biological samples, including cells, tissues, and proteins.
The limitations of using NBD-Cl in scientific research include its sensitivity to light and temperature. NBD-Cl is a photo-labile compound that can be easily degraded by exposure to light. It is also sensitive to temperature, and its fluorescence can be affected by changes in temperature. Therefore, it is crucial to store NBD-Cl in a dark and cool place to maintain its stability.
将来の方向性
The future directions for NBD-Cl research are vast and include the development of new applications and modifications to the compound. Some of the future directions for NBD-Cl research include the development of new labeling strategies, the use of NBD-Cl in live-cell imaging, and the incorporation of NBD-Cl into biosensors. Additionally, the use of NBD-Cl in drug discovery and development is an area of active research. The development of new NBD-Cl derivatives with improved properties is also an area of future research.
Conclusion
In conclusion, NBD-Cl is a valuable tool in scientific research due to its unique properties as a fluorescent probe. It is widely used to study protein structure, function, and interactions. The synthesis of NBD-Cl is relatively easy, and it is compatible with a wide range of biological samples. However, it is essential to use NBD-Cl with caution and follow proper safety protocols when handling it. The future directions for NBD-Cl research are vast and include the development of new applications and modifications to the compound.
合成法
The synthesis of NBD-Cl involves the reaction between 4-chloro-3-nitroaniline and 2,4-dinitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine. The resulting product is purified by recrystallization or column chromatography. The purity of NBD-Cl is crucial for its usage in scientific research.
科学的研究の応用
NBD-Cl is widely used in scientific research as a fluorescent probe to study protein structure, function, and interactions. It is used to label proteins and peptides, which allows for the visualization and quantification of protein-protein interactions. NBD-Cl is also used to study the conformational changes of proteins and peptides in response to changes in their environment. It has been used in a variety of research fields, including biochemistry, molecular biology, and biophysics.
特性
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2,4-dinitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN4O7/c14-10-4-1-7(5-12(10)18(24)25)15-13(19)9-3-2-8(16(20)21)6-11(9)17(22)23/h1-6H,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTOACQJQNTRCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-nitrophenyl)-2,4-dinitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{2-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-1H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-diol](/img/structure/B6122820.png)
![N-[2-(2-fluorophenyl)ethyl]-1'-isopropyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B6122833.png)
![methyl 4-{3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinyl}-4-oxobutanoate](/img/structure/B6122839.png)
![1-[1-(3-chlorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B6122841.png)
![4-{[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]acetyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B6122846.png)
![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B6122861.png)
![5-{1-[(phenylthio)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6122868.png)
![dimethyl {(3,5-dichloro-2-methoxyphenyl)[(4-methoxyphenyl)amino]methyl}phosphonate](/img/structure/B6122873.png)
![2-(4-methoxybenzyl)-4-[3-(methylthio)propyl]morpholine](/img/structure/B6122875.png)
![[6,8,9-trimethyl-4-(1-piperidinylmethyl)-3-oxabicyclo[3.3.1]non-6-en-1-yl]methyl acetate](/img/structure/B6122883.png)



![(4-chlorophenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone](/img/structure/B6122908.png)